
tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate
Overview
Description
“tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate” is a chemical compound with the empirical formula C14H20FN3O2 and a molecular weight of 281.33 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate” is characterized by the presence of a pyridine ring, a fluorine atom, and a pyrrolidine ring . The exact structure would require more detailed spectroscopic analysis.Physical And Chemical Properties Analysis
“tert-Butyl 2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-ylcarbamate” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Catalytic Activity and Complex Formation
- The study by Crosby et al. (2009) explores the activation of sp^2 and sp^3 C-H bonds by a Pt(II) complex, demonstrating the potential for catalysis involving similar pyridine-based structures in organic synthesis and materials science (Crosby, Clarkson, & Rourke, 2009).
Molecular Structure and Bonding
- Baillargeon et al. (2014) discuss the hydrogen bonding and molecular orientation in crystals of a tert-butyl carbamate derivative, which could inform the design of molecular materials and sensors based on similar structural frameworks (Baillargeon, Lussier, & Dory, 2014).
Radiosynthesis and Imaging
- Hopewell et al. (2019) detail a simplified radiosynthesis of [18 F]MK-6240, a PET radiotracer, using a bis-Boc protected precursor, which could be relevant for the development of radiotracers and imaging agents based on similar pyrrolidine-pyridine structures (Hopewell, Ross, et al., 2019).
Coordination Chemistry and Ligand Design
- Halcrow (2005) reviews the synthesis and complex chemistry of bis(pyrazolyl)pyridines, which are structurally related to the query compound, highlighting their utility in creating luminescent compounds and iron complexes for sensing and catalysis applications (Halcrow, 2005).
Synthetic Methodology and Intermediate Utility
- Li et al. (2012) describe a scalable synthesis of a tert-butyl carbamate derivative as an intermediate for pharmaceutical development, showcasing the importance of such structures in synthetic organic chemistry (Li, Gao, et al., 2012).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)16-10-6-7-11(17-12(10)15)18-8-4-5-9-18/h6-7H,4-5,8-9H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDVJUZWMFDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1)N2CCCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001155282 | |
| Record name | 1,1-Dimethylethyl N-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228665-71-1 | |
| Record name | 1,1-Dimethylethyl N-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-fluoro-6-(1-pyrrolidinyl)-3-pyridinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001155282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




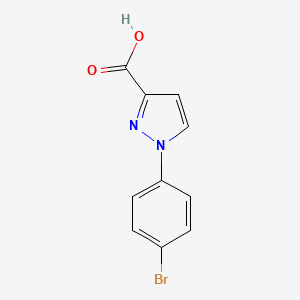

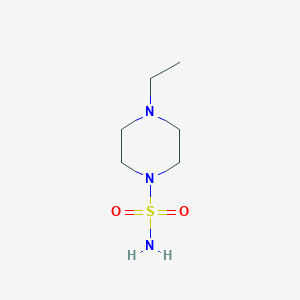
![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)

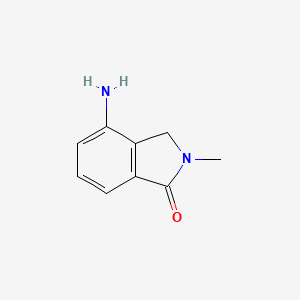



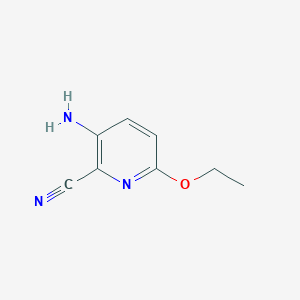

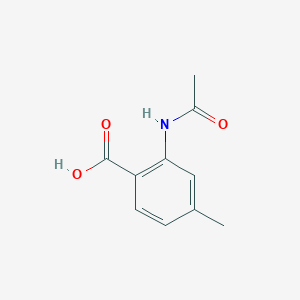
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)